Isorhamnetin

Description

This compound has been reported in Caragana frutex, Camellia sinensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQSVPBOUDKVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197379 | |

| Record name | 3-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-19-3 | |

| Record name | Isorhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAMNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

311 - 314 °C | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isorhamnetin: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin, a methylated flavonoid, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various dietary and medicinal plants. Furthermore, this document presents a comprehensive analysis of the diverse methodologies employed for its extraction and purification, with a focus on providing detailed experimental protocols. Quantitative data on this compound content and extraction yields are summarized in structured tables for comparative analysis. Additionally, key signaling pathways modulated by this compound are illustrated using detailed diagrams to provide a deeper understanding of its molecular mechanisms of action.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, often found in its glycosidic forms. Its presence has been identified in a variety of fruits, vegetables, and medicinal herbs.

Dietary Sources

Common dietary sources of this compound include onions (both yellow and red), pears, almonds, and olive oil.[1][2] While present in these sources, the concentration of this compound can vary significantly depending on the cultivar, growing conditions, and part of the plant consumed. Almond skins, for instance, are a particularly rich source of this compound glycosides.[1]

Medicinal Plants

Several medicinal plants are known to contain high concentrations of this compound and its derivatives, making them valuable sources for extraction and pharmaceutical applications. Notable examples include:

-

Hippophae rhamnoides (Sea Buckthorn): The berries and leaves of sea buckthorn are exceptionally rich in this compound glycosides.[3]

-

Ginkgo biloba : The leaves of the Ginkgo biloba tree are another significant source of this flavonoid.

-

Opuntia ficus-indica (Prickly Pear Cactus): The cladodes, pulp, and peel of the prickly pear cactus contain substantial amounts of this compound glycosides.[3]

-

Calendula officinalis (Marigold): The flowers of the pot marigold are a source of various this compound derivatives.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound and its glycosides in various natural sources is a critical factor for both dietary assessment and the feasibility of commercial extraction. The following tables summarize the quantitative data reported in the literature.

Table 1: this compound Content in Common Dietary Sources

| Food Source | Plant Part | Form | Concentration (mg/100g) | Reference |

| Yellow Onion | Bulb | Aglycone | 9.31 | [2] |

| Red Onion | Bulb | Aglycone | 1.51 | [2] |

| Almond | Skin | Glycosides | >10 | [1] |

| Pear | Whole Fruit | Glycoside | 0.45 (this compound 3-O-glucoside) |

Table 2: this compound and this compound Glycoside Content in Medicinal Plants

| Plant Source | Plant Part | Form | Concentration (mg/100g Dry Weight) | Reference |

| Hippophae rhamnoides | Berries | This compound-3-O-rutinoside | 96.4 - 228 | [3] |

| Hippophae rhamnoides | Berries | This compound-3-O-glucoside | 62.0 - 217.0 | [3] |

| Opuntia ficus-indica | Cladodes | This compound-3-O-rutinoside | 703.33 | [4] |

| Opuntia ficus-indica | Cladodes | This compound-3-O-glucoside | 149.71 | [4] |

| Ginkgo biloba | Leaves | This compound-3-O-rutinoside | 30 - 80 | [5] |

| Calendula officinalis | Florets | Narcissin (this compound-3-O-rutinoside) | 210 - 852 | [5] |

Extraction and Purification Methodologies

The efficient extraction and subsequent purification of this compound from its natural sources are paramount for its use in research and drug development. A variety of techniques, ranging from conventional solvent-based methods to modern, greener technologies, have been developed.

Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract this compound from the plant matrix.

Experimental Protocol: Solvent Extraction from Stigma maydis

-

Sample Preparation: 100g of dried and ground Stigma maydis is used as the starting material.

-

Extraction: The powdered plant material is refluxed twice with 800ml of 80% ethanol for 3 hours for each cycle.

-

Solvent Partitioning: The resulting ethanol extract is then partitioned with ethyl acetate.

-

Concentration: The ethyl acetate fraction is concentrated to dryness under reduced pressure to yield the crude extract containing this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compound into the solvent, often resulting in higher yields and shorter extraction times.

Experimental Protocol: Ultrasound-Assisted Extraction from Flos Sophorae Immaturus

-

Sample Preparation: Powdered Flos Sophorae Immaturus is used as the plant material.

-

Solvent System: A 70% ethanol solution is used as the extraction solvent.

-

Extraction Parameters:

-

Liquid-to-Solid Ratio: 15.30 mL/g

-

Ultrasonic Time: 30 minutes

-

Ultrasonic Temperature: 61 °C

-

-

Post-Extraction: The extract is filtered and the solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process.

Experimental Protocol: Microwave-Assisted Extraction from Onion

-

Sample Preparation: 0.2 g of homogenized onion sample is weighed into a microwave extraction vessel.

-

Solvent System: A solution of 93.8% methanol in water at pH 2 is used as the extraction solvent.

-

Extraction Parameters:

-

Sample-to-Solvent Ratio: 0.2 g : 17.9 mL

-

Microwave Temperature: 50 °C

-

Extraction Time: 5 minutes

-

-

Post-Extraction: The extract is centrifuged at 1702× g for 5 minutes, and the supernatant is collected.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. This method is considered a green technology due to the non-toxic and easily removable nature of CO2.

Experimental Protocol: Supercritical Fluid Extraction from Opuntia ficus-indica

-

Sample Preparation: Dried and powdered Opuntia ficus-indica is used.

-

Enzymatic Pretreatment: The plant material is pretreated with enzymes under supercritical CO2 conditions to enhance the release of this compound conjugates.

-

Extraction Parameters:

-

Pressure: 30 MPa

-

Temperature: 50 °C

-

CO2 Flow Rate: Specific to the system, but optimized for maximum recovery.

-

-

Collection: The extracted compounds are depressurized and collected.

Purification Techniques

Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds.

2.5.1. Column Chromatography

This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography of Argemone mexicana Extract

-

Stationary Phase: Silica gel is used as the adsorbent.

-

Mobile Phase: A gradient of solvents with increasing polarity is used for elution, typically starting with non-polar solvents like benzene and progressively moving to more polar solvents like n-butanol and acetone.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Pooling and Crystallization: Fractions with similar Rf values corresponding to this compound are pooled, concentrated, and crystallized to obtain the pure compound.

2.5.2. High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the target compound.

Experimental Protocol: Two-Stage HSCCC Purification from Stigma maydis Crude Extract

-

Stage 1:

-

Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v/v/v) is used.

-

Objective: To achieve a preliminary purification of this compound.

-

-

Stage 2:

-

Solvent System: A slightly less polar two-phase system of n-hexane-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) is employed.

-

Objective: To further purify the this compound-enriched fraction from Stage 1 to achieve high purity.

-

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these molecular interactions is crucial for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells, leading to the suppression of tumor growth.[1][2][4][6]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[1][2]

Caption: this compound modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and immune responses. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of this pathway.[1][7]

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, offering quantitative data to aid in the selection of starting materials for extraction. The detailed experimental protocols for various extraction and purification techniques serve as a valuable resource for researchers seeking to isolate this compound. Furthermore, the elucidation of the signaling pathways modulated by this compound offers a foundation for understanding its mechanisms of action and for the rational design of future drug development studies. Further research is warranted to optimize extraction processes for industrial scale-up and to fully explore the clinical applications of this versatile flavonoid.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Bioinformatic Analysis and Molecular Docking Identify this compound Is a Candidate Compound in the Treatment of Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of the NF-κB signaling pathway in the renoprotective effects of this compound in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

Isorhamnetin chemical structure and properties

An In-depth Technical Guide to Isorhamnetin: Chemical Structure, Properties, and Experimental Protocols

Introduction

This compound is a naturally occurring flavonoid, specifically an O-methylated flavonol, that has garnered significant attention from the scientific community.[1][2] As a derivative of quercetin, it is found in a variety of plants, fruits, and vegetables, including onions, pears, olive oil, and medicinal herbs like Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][3][4] this compound and its glycosides exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[5][6] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, mechanisms of action, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as a 3'-O-methylated derivative of quercetin.[1] Its chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one.[7] This structure, featuring a C15 skeleton with two aromatic rings (A and B) linked by a heterocyclic pyran ring (C), is fundamental to its biological activity.[1]

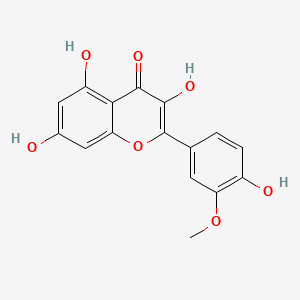

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Reference(s) |

| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | [7] |

| Synonyms | 3'-Methylquercetin, 3'-O-Methylquercetin, Quercetin 3'-methyl ether | [7][8] |

| Molecular Formula | C₁₆H₁₂O₇ | [1][2] |

| Molecular Weight | 316.26 g/mol | [1][7] |

| CAS Number | 480-19-3 | [2] |

| Appearance | Yellowish acicular crystal | [2] |

| Melting Point | 311 - 314 °C | [7] |

| Solubility | Slightly soluble in water and methanol; Soluble in a mixed solvent of methanol and chloroform. | [2] |

| pKa (Strongest Acidic) | 6.38 | [8] |

| logP | 1.96 - 2.3 | [8] |

Pharmacological Properties

This compound has been extensively studied for its diverse biological activities. Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutics.

| Pharmacological Effect | Experimental Model | Key Findings & Mechanism | Reference(s) |

| Anticancer | Various cancer cell lines (breast, lung, colon, etc.) and in vivo models | Induces apoptosis and cell cycle arrest; Suppresses proliferation, metastasis, and angiogenesis by modulating PI3K/Akt, MAPK, and NF-κB pathways. | [1][9][10] |

| Anti-inflammatory | In vitro and in vivo models of inflammation | Inhibits NF-κB activation and COX-2 expression; Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [1][11] |

| Antioxidant | Cellular and cell-free assays (DPPH, ABTS) | Scavenges reactive oxygen species (ROS); Upregulates antioxidant enzymes via the Nrf2 signaling pathway. | [1][11] |

| Cardioprotective | Rat models of cardiotoxicity and ischemia-reperfusion | Protects against doxorubicin-induced cardiotoxicity; Reduces oxidative stress and apoptosis in cardiomyocytes. | [1][12][13] |

| Neuroprotective | Models of neurodegenerative diseases | Enhances cholinergic signal transduction; Protects neurons from oxidative stress and neuroinflammation. | [6][13] |

| Anti-diabetic | In vitro and in vivo models of diabetes | Improves glucose uptake; Protects pancreatic β-cells; Modulates insulin resistance signaling pathways. | [11] |

| Organ Protection | Models of liver, kidney, and lung injury | Exerts protective effects by reducing inflammation, oxidative stress, and apoptosis. | [1][11] |

| Antimicrobial | Various bacterial and fungal strains | Exhibits antibacterial and antifungal activities. | [14] |

Mechanism of Action and Signaling Pathways

This compound exerts its pleiotropic effects by targeting multiple key signaling cascades involved in cell survival, proliferation, inflammation, and oxidative stress.

Key Signaling Pathways

The anticancer effects of this compound are particularly well-documented and involve the modulation of several critical pathways. It can inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis by interfering with signals that drive cancer progression.[1][15]

Caption: General signaling pathways modulated by this compound.

In breast cancer, this compound has been shown to specifically inhibit the Akt/mTOR and MEK/ERK signaling cascades, leading to apoptosis.[9] This dual inhibition highlights its potential as a multi-targeted therapeutic agent.

Caption: this compound's mechanism in breast cancer cells.[9]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound.

Extraction and Purification from Plant Material

This compound can be extracted from various plant sources. The following is a general protocol for its extraction and purification, often employing methods like countercurrent chromatography for high purity.[16][17]

Caption: Workflow for this compound extraction and purification.[16]

Methodology:

-

Sample Preparation : Air-dry the plant material (e.g., Stigma maydis) and grind it into a fine powder.[16]

-

Extraction : Extract the powder by refluxing with an 80% ethanol solution for several hours. Repeat the extraction to ensure maximum yield.[16]

-

Concentration : Combine the ethanolic extracts and concentrate them to dryness under reduced pressure to obtain the crude extract.[16]

-

Purification : A two-step high-speed countercurrent chromatography (HSCCC) process is effective for purification.[16]

-

Step 1 : The crude extract is separated using a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a 5:5:5:5 volume ratio) to yield a fraction enriched with this compound.[16]

-

Step 2 : The enriched fraction is further purified using a second, slightly different solvent system (e.g., n-hexane-ethyl acetate-methanol-water at 5:5:6:4) to isolate this compound at a high purity (>98%).[16]

-

-

Identification : Confirm the chemical structure of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

Quantification in Biological Samples by LC-MS/MS

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.[18]

Methodology:

-

Sample Preparation (Plasma) :

-

To 100 µL of rat plasma, add an internal standard (e.g., baicalein).[18]

-

Add β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites of this compound. Incubate as required.[18]

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge the sample.

-

Separate the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase for analysis.[18]

-

-

Chromatographic Conditions :

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), typically in negative or positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Validation : Validate the method for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) is typically in the low ng/mL range.[18]

In Vitro Anticancer Activity Assessment

Methodology:

-

Cell Culture : Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9][12]

-

Cell Viability Assay (CCK-8 or MTT) :

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.[10]

-

Add CCK-8 or MTT reagent to each well and incubate.[9]

-

Measure the absorbance using a microplate reader to determine cell viability and calculate the IC₅₀ value.

-

-

Apoptosis Assay (Annexin V/PI Staining) :

-

Treat cells with this compound as described above.

-

Harvest the cells, wash with PBS, and resuspend in binding buffer.

-

Stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[9]

-

-

Western Blot Analysis :

-

Treat cells with this compound and prepare total cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated Akt, ERK, mTOR) and apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3).[9]

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

In Vivo Pharmacokinetic (PK) Study

A typical PK study in rodents helps determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Caption: Workflow for an in vivo pharmacokinetic study.[18]

Methodology:

-

Animal Model : Use adult male or female rats (e.g., Wistar rats), acclimatized for at least one week.[18]

-

Dosing : Administer a single oral dose of this compound, formulated in a suitable vehicle, via gavage. Multiple dose groups can be included.[18]

-

Blood Sampling : Collect blood samples (e.g., via the tail vein) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 60 hours).[18]

-

Plasma Preparation : Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis : Quantify the concentration of this compound in the plasma samples using the validated LC-MS/MS method described in section 5.2.

-

Pharmacokinetic Analysis : Use the plasma concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis software.[18]

Conclusion

This compound is a phytochemical with a robust and multifaceted pharmacological profile. Its well-defined chemical structure and properties, combined with its demonstrated efficacy in various preclinical models, underscore its significant therapeutic potential. The compound's ability to modulate critical cellular signaling pathways, such as PI3K/Akt and MAPK, makes it a compelling candidate for drug development, particularly in oncology and inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the mechanisms of action and translational applications of this promising natural product. Future research should focus on clinical trials to validate its safety and efficacy in humans and on the development of advanced drug delivery systems to enhance its bioavailability.

References

- 1. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]

- 2. This compound: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-a-review-of-pharmacological-effects - Ask this paper | Bohrium [bohrium.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. This compound | C16H12O7 | CID 5281654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. foodb.ca [foodb.ca]

- 9. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of this compound on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PREPARATIVE ISOLATION OF this compound FROM STIGMA MAYDIS USING HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation and purification of this compound 3-sulphate from Flaveria bidentis (L.) Kuntze by counter-current chromatography comparing two kinds of solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative determination of this compound, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isorhamnetin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin, a 3'-O-methylated flavonol, is a plant secondary metabolite of significant interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a derivative of quercetin, its biosynthesis is deeply integrated within the general flavonoid pathway. Understanding the enzymatic steps and regulatory networks that govern its production is critical for metabolic engineering efforts in plants and microbial systems, aimed at enhancing its yield for pharmaceutical applications. This technical guide provides a detailed overview of the core this compound biosynthesis pathway, quantitative data on key enzymatic reactions and metabolite concentrations, detailed experimental protocols for its study, and visualizations of the involved biochemical and logical workflows.

The Core Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthesis sub-pathways. The final, defining step is the regiospecific methylation of the precursor, quercetin.

The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA. This molecule serves as a key entry point into flavonoid biosynthesis. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which is then isomerized by chalcone isomerase (CHI) to yield the flavanone naringenin.

From naringenin, the pathway proceeds as follows:

-

Hydroxylation to Dihydroflavonols : Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (DHK).

-

B-ring Hydroxylation : The crucial B-ring hydroxylation pattern is determined by Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase. F3'H hydroxylates DHK at the 3' position to form dihydroquercetin (DHQ).

-

Formation of Flavonols : Flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase (2-ODD), introduces a double bond into the C-ring of DHQ to synthesize the flavonol quercetin.

-

Methylation to this compound : The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin. This reaction is catalyzed by a specific O-methyltransferase (OMT), often referred to as Quercetin 3-O-methyltransferase or Flavonoid 3'-O-methyltransferase.

This core pathway is often followed by glycosylation events, where various sugar moieties are attached to the this compound backbone by UDP-dependent glycosyltransferases (UGTs), enhancing its solubility and stability within the plant cell.

Caption: The core biosynthetic pathway leading to this compound and its glycosides.

Quantitative Data Presentation

The efficiency and substrate preference of the enzymes involved, as well as the resulting concentrations of intermediates and final products, are crucial for understanding and manipulating this pathway.

Table 1: Kinetic Parameters of Key Biosynthesis Enzymes

This table summarizes the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for key enzymes from various plant sources. Lower Km values indicate higher substrate affinity.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat/Km (M-1s-1) | Citation |

| Flavonoid 3'-hydroxylase (F3'H) | Malus x domestica (MdF3'HII) | Dihydrokaempferol | 0.53 ± 0.05 | - | [1] |

| Malus x domestica (MdF3'HII) | Naringenin | 0.43 ± 0.05 | - | [1] | |

| Malus x domestica (MdF3'HII) | Kaempferol | 0.16 ± 0.02 | - | [1] | |

| Flavonol Synthase (FLS) | Citrus unshiu | Dihydrokaempferol | 45 | - | [2] |

| Citrus unshiu | Dihydroquercetin | 272 | - | [2] | |

| Zea mays (ZmFLS1) | Dihydrokaempferol | 58 | - | [2] | |

| Zea mays (ZmFLS1) | Dihydroquercetin | 151 | - | [2] | |

| O-Methyltransferase (OMT) | Citrus reticulata (CrOMT2) | Quercetin | 21.8 ± 1.1 | 1004.1 | [3] |

| Citrus reticulata (CrOMT2) | Luteolin | 7.6 ± 0.5 | 2707.9 | [3] | |

| Perilla frutescens (PfOMT3) | Naringenin | 13.40 ± 1.29 | 2.632 x 10³ | [4] | |

| Perilla frutescens (PfOMT3) | Kaempferol | 20.37 ± 1.54 | 1.121 x 10³ | [4] |

Note: '-' indicates data not provided in the cited source.

Table 2: Concentration of this compound and Precursors in Various Plant Tissues

The accumulation of this compound and its direct precursors, quercetin and kaempferol, varies significantly across different plant species and tissues.

| Plant Species | Tissue | Kaempferol (mg/100g DW) | Quercetin (mg/100g DW) | This compound Glycosides (mg/100g DW) | Citation |

| Scutellaria baicalensis | Roots | 97 | 81 | - | [5] |

| Scutellaria baicalensis | Leaves | 62 | 126 | - | [5] |

| Allium fistulosum (Onion Leaves) | Leaves | 83.2 | 149.75 | Present | [6] |

| Carica papaya (Papaya Shoots) | Shoots | 45.3 | 81.1 | - | [7] |

| Hippophae rhamnoides (Sea Buckthorn) | Berries | - | - | 62.0 - 217.0 (as 3-O-glucoside) | [8] |

| Hippophae rhamnoides (Sea Buckthorn) | Berries | - | - | 96.4 - 228.0 (as 3-O-rutinoside) | [8] |

| Opuntia ficus-indica (Prickly Pear) | Cladodes | - | - | 149.71 (as 3-O-glucoside) | [8] |

| Opuntia ficus-indica (Prickly Pear) | Cladodes | - | - | 703.33 (as 3-O-rutinoside) | [8] |

Note: DW = Dry Weight. Concentrations can vary based on cultivar, growing conditions, and developmental stage.

Experimental Protocols

Detailed and validated methodologies are essential for the accurate study of the this compound pathway. Below are representative protocols for enzyme activity assays and metabolite quantification.

Protocol 1: In Vitro Flavonoid 3'-O-Methyltransferase (OMT) Activity Assay

This protocol describes a method to determine the activity of a purified recombinant OMT that converts quercetin to this compound.

A. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT.

-

Substrate Stock: 10 mM Quercetin in DMSO.

-

Methyl Donor: 1 mM S-adenosyl-L-methionine (SAM) in water (prepare fresh).

-

Enzyme: Purified recombinant OMT protein in an appropriate storage buffer.

-

Stop Solution: 2 M HCl.

-

Extraction Solvent: Ethyl acetate.

B. Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:

-

78 µL Assay Buffer

-

1 µL Substrate Stock (final concentration: 100 µM Quercetin)

-

10 µL SAM solution (final concentration: 100 µM)

-

1-10 µL of purified enzyme solution (amount to be optimized to ensure linearity).

-

Adjust to 100 µL with Assay Buffer if necessary.

-

-

Initiation and Incubation: Start the reaction by adding the enzyme. Vortex briefly and incubate at 30°C for 30 minutes in a water bath or thermomixer.

-

Reaction Termination: Stop the reaction by adding 20 µL of 2 M HCl.

-

Product Extraction: Add 200 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 14,000 x g for 5 minutes.

-

Sample Preparation for Analysis: Carefully transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Analysis: Re-dissolve the dried residue in 50-100 µL of methanol. Analyze the sample using HPLC or LC-MS (see Protocol 2) to quantify the this compound produced.

-

Controls: Run parallel reactions without enzyme (negative control) and without substrate (background control) to ensure product formation is enzyme-dependent.

Caption: A generalized experimental workflow for an in vitro OMT enzyme assay.

Protocol 2: HPLC-UV Quantification of Quercetin and this compound

This protocol provides a method for separating and quantifying quercetin and this compound from plant extracts or enzyme assays.

A. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

B. Reagents and Mobile Phase:

-

Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid to pH 2.0-3.0).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Standards: High-purity quercetin and this compound for calibration curves.

C. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 370 nm (optimal for flavonols).

-

Gradient Elution (Example):

-

0-5 min: 10-30% B

-

5-20 min: 30-60% B

-

20-25 min: 60-10% B

-

25-30 min: 10% B (re-equilibration) (Note: The gradient must be optimized based on the specific column and sample matrix).

-

D. Procedure:

-

Sample Preparation:

-

For plant extracts: Extract ground plant tissue with 80% methanol, sonicate, and centrifuge. Filter the supernatant through a 0.22 µm syringe filter.

-

For enzyme assays: Use the re-dissolved sample from Protocol 1.

-

-

Calibration Curve: Prepare a series of standard solutions of quercetin and this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Inject each standard and record the peak area. Plot peak area versus concentration to generate a linear regression curve for each compound.

-

Sample Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Identify the peaks for quercetin and this compound based on their retention times compared to the standards. Calculate the concentration in the sample using the peak area and the calibration curve equation.

Further Diversification: Glycosylation of this compound

In planta, the this compound aglycone rarely accumulates to high levels. It is typically subject to further modification, most commonly glycosylation, which is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety (e.g., glucose, rhamnose, galactose) from a UDP-sugar donor to a hydroxyl group on the this compound molecule. This process increases the compound's stability and water solubility, affecting its transport and storage within the plant. The position and type of sugar attachment lead to a wide diversity of this compound glycosides found in nature, such as this compound-3-O-glucoside and Narcissin (this compound-3-O-rutinoside).

Caption: Glycosylation of the this compound aglycone by UGTs creates diverse derivatives.

Conclusion and Future Outlook

The biosynthesis of this compound is a well-defined extension of the core flavonoid pathway, culminating in a specific methylation event catalyzed by an OMT. The key enzymes—F3'H, FLS, and OMT—represent critical control points that determine the flux towards this compound production. Quantitative analysis reveals a wide variation in enzyme efficiencies and metabolite accumulation across the plant kingdom, offering numerous targets for bioengineering. The protocols provided herein serve as a foundation for researchers to characterize novel enzymes and quantify metabolites from diverse sources. Future research will likely focus on elucidating the transcriptional regulation of this pathway, discovering novel OMTs with enhanced catalytic properties, and applying synthetic biology approaches to develop high-yield production platforms for this compound and its valuable derivatives for the pharmaceutical industry.

References

- 1. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification and functional characterization of a flavonol synthase gene from sweet potato [Ipomoea batatas (L.) Lam.] [frontiersin.org]

- 3. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and Characterization of a Flavonol Synthase Gene from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. velovita.com [velovita.com]

- 7. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of this compound Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

Isorhamnetin: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin, a naturally occurring O-methylated flavonol, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Found in various medicinal plants and dietary sources such as sea buckthorn (Hippophae rhamnoides L.) and Ginkgo biloba, this bioactive compound has demonstrated a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and elucidation of its mechanisms of action through key signaling pathways.

Antioxidant Properties

This compound exhibits robust antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems. Its capacity to neutralize reactive oxygen species (ROS) is a cornerstone of its protective effects against various pathologies.

Quantitative Data: Antioxidant Activity

| Assay | IC50 Value (µM) | Source |

| DPPH Radical Scavenging | 24.61 | [1] |

| ABTS Radical Scavenging | 14.54 | [1] |

| Inhibition of Lipid Peroxidation | 6.67 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[2][3][4]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity

| Target/Assay | Effect | Concentration/Dose | Cell/Animal Model | Source |

| Nitric Oxide (NO) Production | Inhibition | IC50: 4.88 µg/mL (n-hexane fraction) | LPS-stimulated RAW 264.7 macrophages | [5] |

| TNF-α, IL-1β, IL-6 Production | Significant reduction | 10 mg/kg | High-Fat Diet/Streptozotocin-induced diabetic mice | [1][6] |

| TNF-α, IL-1β, IL-6 Expression | Significant decrease | Not specified | Lipopolysaccharide-stimulated RAW264.7 cells and mouse model | [7] |

| IL-6 Secretion | Attenuated increase | 10 µM | Aβ-activated HMC3 microglial cells | [8] |

| IL-1β, IL-6, IL-8, CXCL10 Expression | Significant decrease | 20 and 40 µM | TNF-α-induced BEAS-2B human bronchial epithelial cells | [9] |

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

Objective: To assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium and supplements

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

-

The IC50 value for the inhibition of NO production is calculated from the dose-response curve.[5][10]

Anticancer Activity

This compound has been shown to inhibit the proliferation of various cancer cell types, induce apoptosis, and suppress metastasis through the modulation of multiple signaling pathways.

Quantitative Data: Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Source |

| MCF7 | Breast Cancer | ~10 | [11] |

| T47D | Breast Cancer | ~10 | [11] |

| BT474 | Breast Cancer | ~10 | [11] |

| BT-549 | Breast Cancer | ~10 | [11] |

| MDA-MB-231 | Breast Cancer | ~10 | [11] |

| MDA-MB-468 | Breast Cancer | ~10 | [11] |

| MCF10A (normal) | Breast Epithelial | 38 | [11] |

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway in cancer cells.

Materials:

-

This compound

-

Cancer cell line (e.g., GBC-SD, NOZ)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PI3K, anti-p-PI3K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cancer cells with various concentrations of this compound for a specified time.

-

Lyse the cells using RIPA buffer to extract total proteins.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[12][13][14]

Cardiovascular-Protective Effects

This compound confers protection to the cardiovascular system through its antioxidant, anti-inflammatory, and anti-apoptotic properties, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.

Quantitative Data: Cardioprotective Effects

| Parameter | Effect | Concentration/Dose | Animal Model | Source |

| Myocardial Infarct Size | Marked reduction | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [15][16][17] |

| LDH and CK Release | Significant decrease | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [15][16][17] |

| LVDP, +dp/dtmax, CF | Improved hemodynamic parameters | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [15][16][17] |

| MDA Level | Decreased | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [17] |

| SOD, CAT, GSH-Px Activities | Increased | 5, 10, and 20 µg/mL | Isolated rat heart (Langendorff) | [17] |

Experimental Protocol: Langendorff Isolated Perfused Rat Heart Model of I/R Injury

Objective: To evaluate the cardioprotective effects of this compound against ischemia-reperfusion injury in an ex vivo model.

Materials:

-

This compound

-

Male Sprague-Dawley rats

-

Langendorff perfusion system

-

Krebs-Henseleit (K-H) buffer

-

Triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthetize the rat and rapidly excise the heart.

-

Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated K-H buffer at a constant pressure.

-

Allow the heart to stabilize for a period (e.g., 20 minutes).

-

Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

-

Initiate reperfusion with either K-H buffer alone (control) or K-H buffer containing this compound at various concentrations for a specified period (e.g., 120 minutes).

-

Monitor cardiac function (e.g., LVDP, heart rate, coronary flow) throughout the experiment.

-

At the end of reperfusion, freeze the heart and slice it for TTC staining to determine the infarct size. The viable tissue stains red, while the infarcted tissue remains pale.

-

Collect the coronary effluent to measure the release of cardiac injury markers like lactate dehydrogenase (LDH) and creatine kinase (CK).[15][16][17][18][19]

Neuroprotective Effects

This compound has demonstrated neuroprotective potential by mitigating oxidative stress, inflammation, and apoptosis in the brain, particularly in models of ischemic stroke.

Quantitative Data: Neuroprotective Effects

| Parameter | Effect | Dose | Animal Model | Source |

| Infarct Volume | Reduced | Not specified | Middle Cerebral Artery Occlusion (MCAO) in mice | [20] |

| Caspase-3 Activity | Reduced | Not specified | MCAO in mice | [20] |

| Neurological Function | Improved recovery | Not specified | MCAO in mice | [20] |

| MPO Activity (Neutrophil infiltration) | Suppressed | Not specified | MCAO in mice | [20] |

| IL-1β, IL-6, TNF-α Protein Levels | Reduced | Not specified | MCAO in mice | [20] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

Objective: To assess the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.

Materials:

-

This compound

-

Male C57BL/6 mice

-

Nylon monofilament

-

Anesthesia

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature around the CCA.

-

Insert a nylon monofilament coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

Administer this compound or vehicle at the onset of reperfusion.

-

After a survival period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

-

Sacrifice the mouse, remove the brain, and slice it into coronal sections.

-

Stain the brain slices with TTC to visualize the infarct area (pale) versus the viable tissue (red).

-

Calculate the infarct volume as a percentage of the total brain volume.[20][21][22][23][24]

Antidiabetic Effects

This compound has shown promise in the management of diabetes by improving glucose homeostasis, reducing insulin resistance, and alleviating diabetes-associated complications through its antioxidant and anti-inflammatory actions.

Quantitative Data: Antidiabetic Effects

| Parameter | Effect | Dose | Animal Model | Source |

| Serum Glucose | Significantly reduced | 10 mg/kg | High-Fat Diet/Streptozotocin (HFD/STZ)-induced diabetic mice | [1][6][25] |

| Serum Insulin | Normalized | 10 mg/kg | HFD/STZ-induced diabetic mice | [1][6][25] |

| HOMA-IR | Decreased | 10 mg/kg | HFD/STZ-induced diabetic mice | [1][9][25] |

| Blood Glucose Levels | Reduced | 10 mg/kg/day for 12 weeks | STZ-induced diabetic rats | [18] |

| Body Weight | Increased | 10 mg/kg/day for 12 weeks | STZ-induced diabetic rats | [18] |

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the antidiabetic effects of this compound in a rat model of type 1 diabetes.

Materials:

-

This compound

-

Male Wistar rats

-

Streptozotocin (STZ)

-

Citrate buffer

-

Glucometer

Procedure:

-

Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.

-

Confirm diabetes by measuring blood glucose levels from the tail vein after 72 hours. Rats with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

Divide the diabetic rats into groups and administer this compound or vehicle daily for a specified period (e.g., 12 weeks).

-

Monitor body weight and blood glucose levels regularly throughout the study.

-

At the end of the treatment period, collect blood samples to measure serum insulin and other biochemical parameters.

-

Tissues such as the pancreas, kidney, and liver can be collected for histopathological examination and further molecular analysis.[18][20][26][27][28]

Signaling Pathway Modulation

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt pathway, which is often aberrantly activated in cancer and inflammatory conditions. This inhibition leads to decreased cell proliferation, survival, and inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and stress responses. This compound has been observed to modulate this pathway, contributing to its anticancer and anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. This compound's anti-inflammatory effects are, in part, mediated by its inhibition of NF-κB activation.

Conclusion

This compound is a promising pleiotropic molecule with well-documented antioxidant, anti-inflammatory, anticancer, cardiovascular-protective, neuroprotective, and antidiabetic properties. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on clinical trials to translate these preclinical findings into effective therapeutic strategies for a range of human diseases.

References

- 1. This compound Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits cholangiocarcinoma proliferation and metastasis via PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cardioprotective effect of this compound against myocardial ischemia reperfusion (I/R) injury in isolated rat heart through attenuation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cardioprotective effect of this compound against myocardial ischemia reperfusion (I/R) injury in isolated rat heart through attenuation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound exerts neuroprotective effects in STZ-induced diabetic rats via attenuation of oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Treatment with this compound Protects the Brain Against Ischemic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | this compound: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. m.youtube.com [m.youtube.com]

- 24. This compound Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubcompare.ai [pubcompare.ai]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Anti-inflammatory Effects of Isorhamnetin: A Technical Guide for Researchers

Abstract

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, has emerged as a promising natural flavonoid with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, intended for researchers, scientists, and professionals in drug development. We delve into its modulatory actions on key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and the NLRP3 inflammasome. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for key assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation is a key driver of various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] this compound, a flavonoid found in plants like Hippophae rhamnoides L. (sea buckthorn) and Ginkgo biloba, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer activities in numerous preclinical studies.[1][2] This guide aims to consolidate the current scientific knowledge on the anti-inflammatory mechanisms of this compound, providing a technical resource for the scientific community.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] this compound has been shown to potently inhibit NF-κB activation.[4][5] The primary mechanism involves the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent initiation of pro-inflammatory gene transcription.[6]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades like ERK, JNK, and p38, is another critical regulator of inflammation.[7] this compound has been demonstrated to suppress the phosphorylation of key proteins in the MAPK pathway, including p38 and JNK, in response to inflammatory stimuli.[8] By inhibiting these kinases, this compound can downregulate the expression of various inflammatory mediators.

Regulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is primarily known for its role in cell survival and proliferation, but it also cross-talks with inflammatory pathways. This compound has been shown to modulate this pathway, although its effects can be context-dependent. In some inflammatory models, this compound activates the PI3K/Akt pathway, which can lead to the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1), contributing to its anti-inflammatory and cytoprotective effects.[1][9] Conversely, in some cancer models, it has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis.[10]

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to selectively inhibit the activation of the NLRP3 inflammasome.[9][11] This inhibition appears to occur without affecting the transcription of cytokine genes, suggesting a direct effect on the inflammasome assembly or activation.[9] By suppressing NLRP3 inflammasome activity, this compound can significantly reduce the release of potent pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.25, 0.5, 1 nM | TNF-α, IL-1β, IL-6 | Significant dose-dependent decrease | [11] |

| THP-1 derived Macrophages | ox-LDL | Not specified | Reactive Oxygen Species (ROS) | Significant decrease | [9] |

| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α | 20, 40 µM | Cell Proliferation | Significant reduction | [3] |

| Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α | Not specified | IL-1β, IL-6, IL-8, CXCL10 | Significant decrease | [3] |

| Gastric Cancer Cells (AGS, SNU-16) | - | 0-60 µM | Cell Viability (IC50) | AGS: ~50 µM, SNU-16: ~50 µM (at 48h) | [12] |

| Colon Adenocarcinoma HT-29 Cells | - | 100, 150 µM | Mitochondrial Activity | Significant reduction | [1] |

| Colon Adenocarcinoma HT-29 Cells | Zymosan | Not specified | IL-8 Production | Significant decrease | [1] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |

| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 20 mg/kg | MPO activity, TNF-α, IL-6 | Significant reduction | [13] |

| Mice | High-Fat Diet/Streptozotocin-induced Diabetes | 10 mg/kg | Serum IL-6, MDA | Significant reduction | |

| Rats | Carrageenan-induced Paw Edema | Not specified | Paw swelling, inflammatory cell infiltration | Marked inhibition | |

| Mice | Escherichia coli-induced Sepsis | Not specified | Serum and lung TNF-α, IL-6 | Significant reduction | |

| ApoE-/- Mice | Atherosclerosis | Not specified | Atherosclerotic plaque size | Significant reduction | [9] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

In Vitro Assays

-

Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes, differentiated into macrophages), BEAS-2B (human bronchial epithelial cells), HT-29 (human colon adenocarcinoma cells).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (from E. coli) or TNF-α.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound and/or an inflammatory stimulus for the desired time period (e.g., 24 or 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[4][7][13]

-

Collect cell culture supernatants after treatment.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (culture supernatants) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Grow cells on coverslips in a multi-well plate and treat as required.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. The translocation of p65 from the cytoplasm to the nucleus is then quantified.

In Vivo Models

-

Administer DSS (typically 2-5% w/v) in the drinking water of mice for a period of 5-7 days to induce acute colitis.

-

Treat mice with this compound (e.g., 20 mg/kg) orally or via intraperitoneal injection daily.

-

Monitor disease activity by recording body weight, stool consistency, and the presence of blood in the stool.

-

At the end of the experiment, sacrifice the mice and collect the colon for measurement of length, histological analysis (H&E staining), and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

-

Colon tissue can also be homogenized to measure cytokine levels by ELISA or for protein expression analysis by Western blotting.[13]

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by targeting multiple, critical signaling pathways involved in the inflammatory cascade. Its ability to inhibit NF-κB and MAPK signaling, modulate the PI3K/Akt pathway, and suppress NLRP3 inflammasome activation underscores its pleiotropic effects. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its efficacy in various inflammatory models.

For drug development professionals, this compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on:

-

Clinical Trials: Translating the promising preclinical findings into human clinical trials to evaluate the safety and efficacy of this compound in inflammatory diseases.

-

Bioavailability and Formulation: Optimizing the bioavailability of this compound through novel drug delivery systems.

-

JAK-STAT Pathway: Further elucidating the potential role of this compound in modulating the JAK-STAT signaling pathway in inflammatory contexts.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with existing anti-inflammatory drugs.

This technical guide provides a solid foundation for researchers to further explore and harness the therapeutic potential of this compound in the fight against inflammatory diseases.

References

- 1. This compound attenuates atherosclerosis by inhibiting macrophage apoptosis via PI3K/AKT activation and HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Inflammation-Induced Crosstalk between Kynurenine Pathway and Gut Microbiota in Depressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]